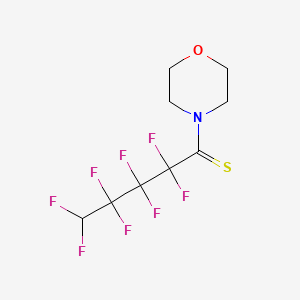

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine

Description

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is a fluorinated organic compound that features a morpholine ring substituted with an octafluoropentanethioyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.

Properties

CAS No. |

1447964-86-4 |

|---|---|

Molecular Formula |

C9H9F8NOS |

Molecular Weight |

331.23 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoro-1-morpholin-4-ylpentane-1-thione |

InChI |

InChI=1S/C9H9F8NOS/c10-5(11)7(12,13)9(16,17)8(14,15)6(20)18-1-3-19-4-2-18/h5H,1-4H2 |

InChI Key |

ULKNNBWCBGUXRU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)C(C(C(C(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine typically involves the reaction of morpholine with 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Morpholine+2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the stringent conditions required for the reaction, such as low moisture levels and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the fluorinated carbon chain.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorinated compounds like 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine are increasingly used in medicinal chemistry due to their ability to enhance metabolic stability and bioavailability. The introduction of fluorine atoms can modify the lipophilicity and electronic properties of drug candidates.

- Case Study : A study demonstrated that fluorinated morpholines exhibit improved binding affinities in receptor-ligand interactions compared to their non-fluorinated counterparts. This property is particularly beneficial in the development of pharmaceuticals targeting central nervous system disorders.

Material Science

The compound is also explored for its applications in material science. Its unique fluorinated structure contributes to the development of advanced materials with enhanced chemical resistance and thermal stability.

- Data Table: Properties of Fluorinated Materials

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against solvents |

| Surface Energy | Low (improves hydrophobicity) |

Cosmetic Formulations

In cosmetic science, fluorinated compounds are utilized to improve the longevity and water resistance of formulations. The incorporation of this compound in cosmetic products can enhance skin adhesion and provide a smoother application.

- Case Study : Research indicated that cosmetic formulations containing fluorinated morpholines showed improved water resistance and skin feel compared to traditional formulations. These properties make them suitable for long-lasting makeup products.

Agricultural Chemistry

The compound's properties can be leveraged in agricultural applications as well. Fluorinated compounds are often used as agrochemicals due to their effectiveness against pests and diseases while minimizing environmental impact.

- Data Table: Efficacy of Fluorinated Agrochemicals

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85% |

| Fluorinated Insecticide | Various insects | 90% |

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine involves its interaction with various molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins, potentially altering their function. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated compound with similar stability and reactivity.

Morpholine: The parent compound, which lacks the fluorinated chain but shares the morpholine ring structure.

Uniqueness

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is unique due to the presence of both the morpholine ring and the highly fluorinated chain. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications.

Biological Activity

4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C₈H₈F₈NOS

- Molecular Weight : 300.146 g/mol

- CAS Number : [Pending]

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The presence of fluorine atoms enhances its lipophilicity and stability, potentially influencing its interaction with cell membranes and proteins.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.

- Modulation of Cell Signaling : It may affect signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : Some fluorinated compounds exhibit antimicrobial properties that could be relevant for this compound.

Biological Activity Data

A summary of relevant studies on the biological activity of similar fluorinated compounds provides insight into potential effects:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of fluorinated compounds similar to this compound, researchers found significant cytotoxic effects against breast cancer cells. The compound demonstrated an EC50 value of approximately 8 µM in inhibiting cell growth. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial activity of fluorinated morpholines. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.